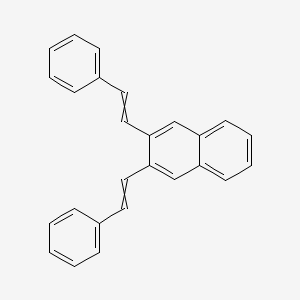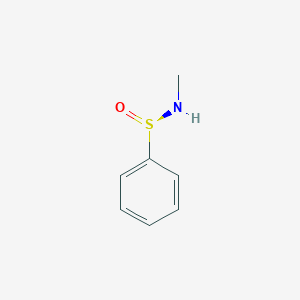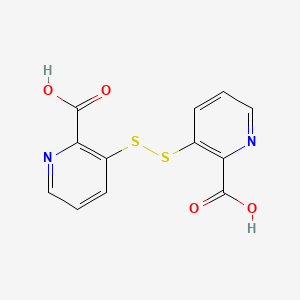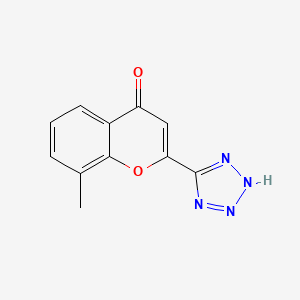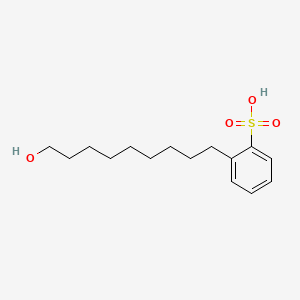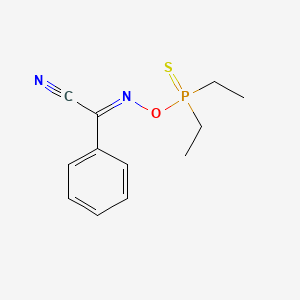
Phenylglyoxylonitrile oxime diethylphosphinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylglyoxylonitrile oxime diethylphosphinothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, an oxime group, and a diethylphosphinothioate moiety. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenylglyoxylonitrile oxime diethylphosphinothioate typically involves the reaction of phenylglyoxylonitrile with hydroxylamine to form the oxime. This intermediate is then reacted with diethylphosphinothioic chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylglyoxylonitrile oxime diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The diethylphosphinothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phenylglyoxylonitrile oxime diethylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Employed as an insecticide and acaricide in agricultural practices.
Mécanisme D'action
The primary mechanism of action of phenylglyoxylonitrile oxime diethylphosphinothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests. This mechanism is similar to other organophosphorus compounds used as insecticides .
Comparaison Avec Des Composés Similaires
Phenylglyoxylonitrile oxime diethylphosphinothioate can be compared with other organophosphorus compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning but has a different structure and mechanism of action.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its effectiveness against a wide range of nerve agents.
Methoxime: Similar in structure but used primarily in medicinal chemistry
This compound is unique due to its specific combination of functional groups, which confer its distinct chemical properties and applications.
Propriétés
Numéro CAS |
32791-93-8 |
|---|---|
Formule moléculaire |
C12H15N2OPS |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
(E)-N-diethylphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2OPS/c1-3-16(17,4-2)15-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
Clé InChI |
MQZNNPPGQVAAKB-OWBHPGMISA-N |
SMILES isomérique |
CCP(=S)(CC)O/N=C(/C#N)\C1=CC=CC=C1 |
SMILES canonique |
CCP(=S)(CC)ON=C(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



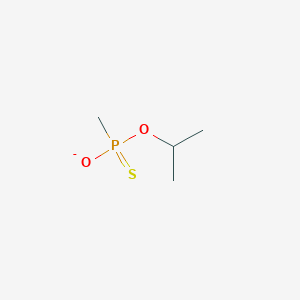
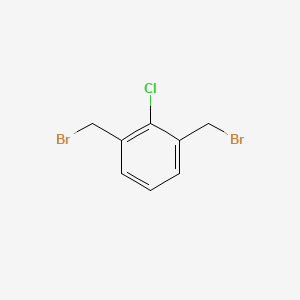

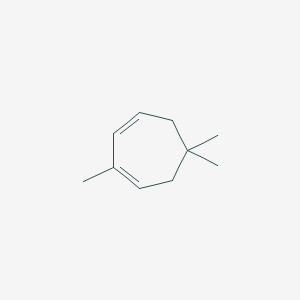

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
